molecular formula C8H7BrO4 B010252 3-Bromo-5-hydroxy-4-methoxybenzoic acid CAS No. 52783-66-1

3-Bromo-5-hydroxy-4-methoxybenzoic acid

Cat. No. B010252
CAS RN: 52783-66-1
M. Wt: 247.04 g/mol
InChI Key: XKPMZMJYQDNWDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromobenzoic acid derivatives involves nucleophilic substitution reactions and reduction processes to yield hydroxy and methoxy derivatives. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives. Treatment of methoxy derivatives with hydrobromic acid yielded hydroxy compounds, which upon reduction gave the corresponding benzenetetraamines (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography. For instance, Schiff bases derived from 5-bromo-3-methoxysalicylaldehyde and other reagents have been characterized, revealing complex molecular geometries and interactions. Such studies provide insights into the molecular configurations and potential reactivity of bromo-hydroxy-methoxybenzoic acid derivatives (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Chemical reactions involving bromo- and methoxy-substituents significantly affect the properties and reactivity of benzoic acid derivatives. For example, the presence of methoxy groups influences the strength of halogen bonds in bromobenzoic acid, impacting the material's crystal structure and potentially its chemical reactivity (Raffo, Marcolongo, Funes, Slep, Baggio, & Cukiernik, 2016).

Scientific Research Applications

  • Derivative Synthesis : It is used for generating alkoxy-, propylthio-, and amino-substituted derivatives, as well as for reducing hydroxy and methoxy derivatives to 1,2,3,4-benzenetetraamine (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

  • Synthesis of Benzo[b]thiophene Derivatives : This compound is utilized in the synthesis of 7-methoxybenzo[b]thiophene and its derivatives (Rahman & Scrowston, 1983).

  • Substrate for Cross-Coupling Reactions : 2-bromo-3-hydroxybenzoate derivatives, which are closely related to 3-Bromo-5-hydroxy-4-methoxybenzoic acid, serve as substrates for Pd-catalyzed cross-coupling reactions, demonstrating their usefulness in convenient synthesis (Shinohara et al., 2014).

  • Intermediate in Chemical Synthesis : Methyl 4-bromo-2-methoxybenzoate, an intermediate in the synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, is used in various scientific research applications (Chen, 2008).

  • Affinity-Labeling Reagent : 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, a derivative, serves as an affinity-labeling reagent for catechol O-methyltransferase (COMT) and its action can be partially reversed by dithiothreitol (DTT) (Borchardt & Huber, 1982).

  • Derivatives of 4-hydroxybenzoic acid : It is a derivative of 4-hydroxybenzoic acid and its methyl and n-butyl esters, which are useful in research (Cavill, 1945).

  • Inhibition of Catechol O-methyltransferase : 5-substituted 3-hydroxy-4-methoxybenzoic acids, including 3-Bromo-5-hydroxy-4-methoxybenzoic acid, are potential inhibitors of rat liver catechol O-methyltransferase, suggesting their use in enzyme inhibition studies (Borchardt, Huber, & Houston, 1982).

  • Antioxidant Applications : Bromophenols from Rhodomela confervoides, which may include derivatives of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, show potential as natural antioxidants in food and/or pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

properties

IUPAC Name

3-bromo-5-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPMZMJYQDNWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513191
Record name 3-Bromo-5-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-hydroxy-4-methoxybenzoic acid

CAS RN

52783-66-1
Record name 3-Bromo-5-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Zhao, X Fan, S Wang, S Li, S Shang… - Journal of natural …, 2004 - ACS Publications
… IR, MS, and NMR spectra of 7 and 9 were in good agreement with those reported for 3-bromo-5-hydroxy-4-methoxyphenylacetic acid and 3-bromo-5-hydroxy-4-methoxybenzoic acid, …
Number of citations: 104 pubs.acs.org
K Li, XM Li, JB Gloer, BG Wang - Journal of agricultural and food …, 2011 - ACS Publications
A total of 19 naturally occurring bromophenols, with six new and 13 known structures, were isolated and identified from the methanolic extract of the marine red alga Rhodomela …
Number of citations: 61 pubs.acs.org
MM Ames, CD Selassie, LC Woodson… - Journal of medicinal …, 1986 - ACS Publications
Twenty-seven substituted benzoic acids have been studied as inhibitors of partially purified human renal thiopurine methyltransferase (TPMT). Quantitative structure-activity relationship …
Number of citations: 75 pubs.acs.org
J Jacobtorweihen, V Spiegler - Phytochemistry Reviews, 2023 - Springer
Marine algae are the source of a plethora of halogenated compounds, in particular brominated phenols, possessing various bioactivities. Since these natural products are typically …
Number of citations: 0 link.springer.com
K Xu, S Guo, X Jia, X Li, D Shi - Biochemical Systematics and Ecology, 2018 - Elsevier
A phytochemical study on whole Leathesia nana plants led to isolation of 22 compounds, including 12 bromophenols (1–12), 1 megastigmane sesquiterpene (13), 4 monoindole …
Number of citations: 6 www.sciencedirect.com
JW Blunt, BR Copp, MHG Munro, PT Northcote… - Natural product …, 2006 - pubs.rsc.org
… The known synthetic compounds 3-bromo-5-hydroxy-4-methoxyphenylacetic acid 255 and 3-bromo-5-hydroxy-4-methoxybenzoic acid, 256 were obtained as natural products for the …
Number of citations: 726 pubs.rsc.org
Y Xiong, H Greschik, C Johansson… - Journal of medicinal …, 2019 - ACS Publications
… To a solution of 3-bromo-5-hydroxy-4-methoxybenzoic acid (1.1 g, 4.4 mmol) in DMF (12 mL) was added benzyl bromide (1.1 mL, 9.2 mmol) and K 2 CO 3 (1.6 g, 11.3 mmol). The …
Number of citations: 19 pubs.acs.org
R Mateos, JR Pérez-Correa, H Domínguez - Marine drugs, 2020 - mdpi.com
Phenolic compounds from marine organisms are far less studied than those from terrestrial sources since their structural diversity and variability require powerful analytical tools. …
Number of citations: 66 www.mdpi.com
JJV Spiegler - 2022
Number of citations: 0

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